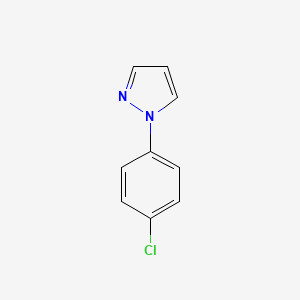

1-(4-chlorophenyl)-1H-pyrazole

Vue d'ensemble

Description

1-(4-Chlorophenyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a 4-chlorophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenylhydrazine with 1,3-diketones under acidic conditions. The reaction typically proceeds via cyclization to form the pyrazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into different derivatives with altered electronic properties.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different physical and chemical properties .

Applications De Recherche Scientifique

1-(4-Chlorophenyl)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Mécanisme D'action

The mechanism of action of 1-(4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the derivative of the compound being used .

Comparaison Avec Des Composés Similaires

1-Phenyl-1H-pyrazole: Lacks the chlorine substituent, resulting in different chemical properties.

1-(4-Bromophenyl)-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

1-(4-Methylphenyl)-1H-pyrazole: The presence of a methyl group instead of chlorine affects its electronic properties and reactivity.

Uniqueness: 1-(4-Chlorophenyl)-1H-pyrazole is unique due to the presence of the chlorine atom, which influences its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are required .

Activité Biologique

1-(4-Chlorophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on a review of the literature.

Chemical Structure and Properties

This compound features a pyrazole ring with a chlorophenyl substituent at the 1-position. Its molecular formula is C9H8ClN3, with a molecular weight of approximately 195.63 g/mol. The presence of the chlorophenyl group enhances its lipophilicity and biological activity by facilitating interactions with various biological targets.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anti-inflammatory : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Studies indicate that derivatives of this compound can reduce pro-inflammatory cytokines such as TNF-α and IL-6 significantly .

- Antimicrobial : Research has demonstrated that this compound derivatives possess antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds have been evaluated for their effectiveness compared to standard antibiotics .

- Anticancer : Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, compounds synthesized from this core structure have shown promising results in inhibiting tumor growth in vitro .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as COX-1 and COX-2, leading to reduced production of inflammatory mediators .

- Receptor Modulation : It has been suggested that pyrazole derivatives can act as ligands for various receptors involved in pain and inflammation signaling pathways, potentially providing analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

Propriétés

IUPAC Name |

1-(4-chlorophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGKHQCZJWOXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.